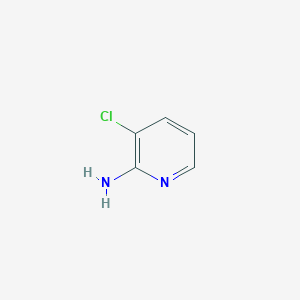

2-Amino-3-chloropyridine

Descripción

Significance and Research Trajectories of 2-Amino-3-chloropyridine

The importance of this compound in academic and industrial research is underscored by its role as a key precursor in the development of novel compounds with significant biological and material properties. a2bchem.com The presence of reactive sites—the amino group and the chlorine atom—allows for participation in various chemical reactions such as nucleophilic substitution, condensation, and cyclization. chemimpex.coma2bchem.com This reactivity is fundamental to its utility.

Current research trajectories for this compound are diverse and expanding:

Pharmaceutical Development: A primary focus of research is its use as an intermediate in the synthesis of new pharmaceutical agents. chemimpex.coma2bchem.com Scientists are exploring its derivatives for potential therapeutic applications, including the development of novel drugs. a2bchem.com

Agrochemicals: The compound serves as a building block in the creation of advanced agrochemicals. chemimpex.com

Materials Science: Researchers are investigating the incorporation of this compound into novel polymers and coatings to enhance material properties. chemimpex.com

Organic Synthesis: It continues to be a valuable tool for organic chemists in constructing complex molecular frameworks for a variety of applications. chemimpex.coma2bchem.com

Historical Overview of this compound Studies

While early research on pyridine derivatives laid the groundwork, focused studies on this compound have gained momentum in recent decades. Initial investigations likely centered on its synthesis and basic reactivity. Over time, as synthetic methodologies in organic chemistry became more sophisticated, the potential of this compound as a versatile synthon became more apparent.

A key aspect of its historical development is its relationship with other aminopyridine isomers. For instance, the synthesis of 2,3-diaminopyridine has been achieved through the amination of 3-amino-2-chloropyridine, highlighting the interconnectedness of research on these related compounds. orgsyn.org The development of efficient synthetic routes, such as those starting from readily available materials like 2,6-dichloropyridine, has been a significant area of study, enabling wider access to this important intermediate. sioc-journal.cn

Scope and Objectives of Current Research on this compound

Contemporary research on this compound is highly focused and application-driven. The overarching objective is to leverage its unique chemical properties to create novel molecules with enhanced functionalities.

Key research objectives include:

Development of Novel Bioactive Molecules: A significant portion of current research is dedicated to synthesizing and evaluating new derivatives of this compound for their biological activity. This includes the design of compounds with potential applications in medicine. a2bchem.comnih.gov

Exploration of New Catalytic Systems: The chlorine atom in this compound makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Research is ongoing to develop more efficient and selective catalytic systems for these transformations.

Synthesis of Functional Materials: In materials science, the objective is to incorporate the this compound scaffold into polymers and other materials to impart specific properties, such as thermal stability or novel electronic characteristics. chemimpex.com

Understanding Structure-Activity Relationships (SAR): A fundamental objective across all application areas is to understand how modifications to the this compound structure influence the properties of the resulting compounds. a2bchem.com This knowledge is crucial for the rational design of new molecules with desired activities.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H5ClN2 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 128.56 g/mol | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 39620-04-7 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Gray to yellow solid | chemimpex.com |

| Melting Point | 60-64 °C | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥ 97% | sigmaaldrich.com |

Spectroscopic Data of a this compound Derivative

The following data pertains to 2-amino-3-fluoro-5-chloropyridine, a related derivative:

| Type | Data | Source |

| ¹H-NMR (DMSO) | 6.442 (s, 2H), 7.577-7.609 (d, 1H), 7.778-7.785 (d, 1H) | google.com |

| Mass Spectrometry | m/z: 147.1 [M+H]⁺ | google.com |

Research Applications of this compound

| Field | Application | References |

| Pharmaceuticals | Intermediate for anti-inflammatory and antimicrobial agents. | chemimpex.com |

| Agrochemicals | Synthesis of herbicides and pesticides. | chemimpex.com |

| Materials Science | Creation of novel polymers and coatings. | chemimpex.com |

| Organic Chemistry | Building block for complex molecules, including dyes and pigments. | chemimpex.com |

| Biochemical Research | Investigated for potential in enzyme inhibition studies. | chemimpex.com |

Propiedades

IUPAC Name |

3-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJPBQGRCNJYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351203 | |

| Record name | 2-Amino-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39620-04-7 | |

| Record name | 2-Amino-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2-amino-3-chloropyridine and Its Derivatives

Established Synthetic Routes for 2-Amino-3-chloropyridine

The synthesis of this compound, a valuable scaffold in medicinal and materials chemistry, can be achieved through several established chemical transformations. These routes often involve the manipulation of pyridine precursors through nitration, chlorination, and amination reactions.

Synthesis from 2-Pyridone Precursors

One prominent method for preparing this compound utilizes 2-pyridone as a starting material. google.com This approach involves a multi-step sequence that begins with the nitration of 2-pyridone, followed by an N-alkylation reaction to protect the amino group. The resulting N-alkyl-3-nitro-2-pyridone then undergoes a directional chlorination and a simultaneous dealkylation protection reaction to yield 2-chloro-3-nitropyridine. The final step involves the reduction of the nitro group to an amino group, affording the target compound, this compound. google.com This method is advantageous due to the low cost and ready availability of the starting materials, high selectivity, and good yields with fewer by-products. google.com

A detailed breakdown of the steps is as follows:

Nitration: 2-pyridone is treated with a mixture of nitrosonitric acid and sulfuric acid. google.com

N-Alkylation: The resulting 3-nitro-2-pyridone is reacted with an alkylating agent in a solvent such as dimethylformamide (DMF). google.com

Chlorination and Deprotection: The N-alkyl-3-nitro-2-pyridone is treated with a chlorinating agent. google.com

Reduction: The final 2-chloro-3-nitropyridine is reduced to this compound. google.com

For a related derivative, 2-amino-3-chloro-5-cyanopyridine, synthetic strategies often involve the chlorination and ammoniation of precursor pyridones. The positioning of the amino and cyano groups can be controlled by adjusting reaction parameters like temperature and solvent polarity.

Amination Reactions for this compound Formation

Amination reactions represent a direct approach to installing the amino group onto a pre-functionalized pyridine ring. A common strategy involves the amination of 3-amino-2-chloropyridine with concentrated aqueous ammonia at elevated temperatures. orgsyn.org However, the starting material, 3-aminopyridine, is less readily available than 2-aminopyridine, which can be a drawback. orgsyn.org

A more recent and practical approach utilizes simple amides as the source of the amine. scielo.br This method involves reacting a chloropyridine with a variety of commercially available amides under refluxing conditions. scielo.br Notably, this process is transition-metal-free and does not require microwave irradiation or the addition of a base, making it an operationally simple and scalable process. scielo.br For instance, 2-chloro-3-nitropyridine can be successfully aminated using N,N-dimethylformamide (DMF), N-methylformamide, or formamide to yield the corresponding N,N-dimethylamino, N-methylamino, or amino derivative. researchgate.net

The reactivity of the chloro group is a key factor in these reactions. A chloro group at the C-2 position of the pyridine ring is particularly susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing groups on the ring. scielo.br

| Starting Material | Amine Source | Conditions | Product | Yield (%) |

| 2-chloro-3-nitropyridine | N,N-Dimethylformamide | Reflux, 15 h | N,N-dimethyl-3-nitropyridin-2-amine | 78 |

| 2-chloro-3-nitropyridine | N-Methylformamide | Reflux, 3 h | N-methyl-3-nitropyridin-2-amine | 71 |

| 2-chloro-3-nitropyridine | Formamide | Reflux, 7 h | 2-amino-3-nitropyridine | 59 |

Table 1: Amination of 2-chloro-3-nitropyridine with various amides. researchgate.net

Halogenation of Aminopyridines

An alternative method involves the chlorination of 3-aminopyridine with gaseous chlorine at low temperatures in the presence of a catalytic amount of a metal chloride, such as iron, nickel, or copper chloride. google.com This process typically provides yields in the range of 70-75%. google.com

For the synthesis of related compounds, such as 2-amino-3,5-dichloropyridine, N-chlorosuccinimide (NCS) is an effective chlorinating agent for 2-amino-5-chloropyridine. google.com This reaction is generally carried out in a suitable solvent at temperatures ranging from 0 to 100°C and offers the advantages of mild reaction conditions and high product purity. google.com

| Starting Material | Halogenating Agent | Conditions | Product | Notes |

| 3-Aminopyridine | Hydrogen peroxide, HCl | - | This compound | Formation of by-products google.com |

| 3-Aminopyridine | Chlorine gas, Metal chloride catalyst | 15-50 °C | This compound | Yields of 70-75% google.com |

| 2-Amino-5-chloropyridine | N-chlorosuccinimide | 0-100 °C, Solvent | 2-Amino-3,5-dichloropyridine | Mild conditions, high purity google.com |

Table 2: Halogenation of aminopyridines.

Other Conventional Synthetic Approaches

Beyond the primary methods, other conventional strategies exist for the synthesis of this compound and its analogs. For instance, 2,3-diaminopyridine can be prepared from 3-amino-2-chloropyridine via amination with concentrated aqueous ammonia under heating. orgsyn.org

Another approach involves the diazotization of 3-amino-2-chloropyridine followed by a Sandmeyer-type reaction. justia.com In this process, the amino group of 2-chloro-3-aminopyridine is converted to a diazonium salt using a nitrite salt, which is then reacted with a halo acid in the presence of a copper(I) catalyst to introduce a second halogen atom, yielding a 2,3-dihalopyridine. justia.com

Novel and Advanced Synthetic Protocols

The development of more efficient and selective synthetic methods is an ongoing area of research. These advanced protocols often focus on achieving high chemo- and regioselectivity, which is crucial for the synthesis of complex molecules.

Chemo- and Regioselective Synthesis

Chemo- and regioselective functionalization of the pyridine ring is paramount for accessing specific isomers of substituted pyridines. The regioselective lithiation of 2,5-substituted pyridines has been demonstrated as a powerful tool. mdpi.com For example, the lithiation of 2-chloro-5-bromopyridine using lithium diisopropylamide (LDA) occurs with high regioselectivity. mdpi.com This allows for the introduction of various electrophiles at a specific position, enabling the synthesis of complex derivatives.

Palladium-catalyzed amination reactions, particularly under microwave irradiation, have emerged as a rapid and efficient method for producing amino-substituted 2-pyridones. researchgate.net This technique allows for the synthesis of a library of compounds from the corresponding bromo-2-benzyloxypyridines, followed by hydrogenolysis of the benzyl ether. researchgate.net

Furthermore, chromium(II)-catalyzed amination reactions of N-heterocyclic chlorides, including chloropyridines, have been developed. organic-chemistry.org This method utilizes magnesium amides in the presence of lithium chloride and provides the desired aminated products in good yields with high regioselectivity. organic-chemistry.org

| Method | Key Features | Application |

| Regioselective Lithiation | High regioselectivity using LDA. mdpi.com | Functionalization of 2,5-substituted pyridines. mdpi.com |

| Microwave-Promoted Pd-Catalyzed Amination | Rapid and efficient synthesis. researchgate.net | Preparation of amino-substituted 2-pyridones. researchgate.net |

| Cr(II)-Catalyzed Amination | Regioselective amination of chloropyridines. organic-chemistry.org | Synthesis of aminated N-heterocycles. organic-chemistry.org |

Table 3: Advanced chemo- and regioselective synthetic protocols.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective routes to this compound, primarily through the amination of dichloropyridine precursors. Transition metal catalysts, particularly those based on palladium and copper, are instrumental in these transformations.

Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, provides a powerful tool for the formation of the C-N bond. These reactions typically involve the coupling of an amine source with a halo-heterocycle in the presence of a palladium catalyst and a suitable ligand. For instance, the synthesis of aminopyridines can be achieved by reacting chloropyridines with amines using a palladium catalyst. scielo.br The choice of ligand is crucial for the success of these reactions, with biaryl phosphines often providing highly active catalysts.

Copper-catalyzed amination reactions, drawing from the principles of the Ullmann condensation, present an alternative and often more economical approach. These methods can utilize aqueous ammonia as the nitrogen source under relatively mild conditions. nih.gov The development of highly sterically encumbered N¹,N²-diaryl diamine ligands has been shown to resist catalyst deactivation, allowing for reactions to proceed at lower temperatures with a broader substrate scope, which is applicable to the synthesis of chloro-substituted aminopyridines. nih.gov

The table below summarizes representative catalytic systems for the synthesis of aminopyridines, which are applicable to the synthesis of this compound.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(OAc)₂, Xantphos | 2,3-Dichloropyridine, Amine | Dioxane, Microwave, 160 °C | Varies | Inferred from mdpi.com |

| CuBr, N¹,N²-diaryl diamine ligand | 3-Chloropyridine, Amine | NaOMe, DMSO, 40 °C | High | nih.gov |

| CrCl₂, LiCl | Chloropyridines, Magnesium amides | - | Good | General method for aminopyridines |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key strategies include the use of greener solvents, catalyst-free conditions, and energy-efficient methods like electrochemical synthesis.

The use of aqueous ethanol as a solvent in the synthesis of related heterocyclic compounds like imidazo[1,2-a]pyridines from 2-aminopyridines has been reported as a step towards green chemistry. royalsocietypublishing.org Similarly, deep eutectic solvents (DESs) have emerged as non-toxic, biodegradable, and inexpensive reaction media for the synthesis of imidazo[1,2-a]pyridines, offering clean reaction profiles and high yields. sciencepg.com Solvent-free multicomponent reactions (MCRs) for the synthesis of 2-aminopyridine derivatives also represent a powerful green chemical technology from both economic and synthetic viewpoints. organic-chemistry.org

Electrochemical methods offer a highly sustainable alternative for C-N bond formation and cyclization reactions. For example, the electrochemical synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones proceeds in a simple undivided cell using low-toxicity ethanol as the solvent, without the need for external oxidants, and exhibits high atom economy. rsc.org This approach can be conceptually extended to the synthesis of this compound derivatives.

The table below highlights some green synthetic approaches relevant to this compound synthesis.

| Green Approach | Reaction | Key Features | Reference |

| Green Solvents | Synthesis of N-benzylidenepyridine-2-amine | Use of ethanol-water mixture at room temperature, high yield (95.6%). ijcrcps.com | ijcrcps.com |

| Electrochemical Synthesis | Cyclization of ketones with 2-aminopyridines | Catalytic hydriodic acid as redox mediator, low toxic ethanol solvent, no external oxidants. rsc.org | rsc.org |

| Solvent-Free MCR | Synthesis of 2-aminopyridine derivatives | Catalyst-free, four-component method under solvent-free conditions. organic-chemistry.org | organic-chemistry.org |

| Deep Eutectic Solvents | Synthesis of imidazo[1,2-a]pyridines | Inexpensive and green medium, rapid reaction, high atom economy. sciencepg.com | sciencepg.com |

Flow Chemistry Applications in this compound Production

Flow chemistry, utilizing microreactors, offers significant advantages for the production of this compound, including enhanced safety, improved heat and mass transfer, and easier scalability compared to traditional batch processes. beilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system can lead to higher yields and purities. organic-chemistry.org

The application of flow chemistry has been demonstrated in the N-oxidation of pyridine derivatives, a process that can be a precursor step in some synthetic routes. organic-chemistry.org A packed-bed microreactor with a TS-1/H₂O₂ catalytic system enabled the formation of various pyridine N-oxides in very good yields with significantly shorter reaction times compared to batch reactors. organic-chemistry.org This technology is particularly beneficial for handling potentially hazardous reactions or unstable intermediates safely. beilstein-journals.org

For the direct amination of chloropyridines, flow reactors provide a platform for rapid optimization and scale-up. The ability to operate at elevated temperatures and pressures safely allows for the intensification of traditionally difficult amination reactions. dntb.gov.ua The use of packed-bed reactors with immobilized reagents or catalysts can also simplify purification processes by enabling in-line separation.

The table below summarizes the advantages of flow chemistry for pyridine derivative synthesis.

| Flow Chemistry Application | Key Advantages | Example System | Reference |

| N-Oxidation of Pyridines | Safer, greener, more efficient, shorter reaction times, high yield (up to 99%). | Packed-bed microreactor with TS-1/H₂O₂. | organic-chemistry.org |

| Amination of Aryl Halides | Significant process intensification, safe operation at elevated temperatures. | Coil reactor modules or preparatory scale tubular reactors. | dntb.gov.ua |

| Functionalization of Pyridines | Precise control of stoichiometry, temperature, and reaction time; avoids accumulation of unstable intermediates. | Integrated microflow systems for lithiation and coupling. | beilstein-journals.org |

Synthesis of this compound Derivatives

This compound is a versatile building block, with the amino and chloro substituents providing two distinct reaction sites for further functionalization. researchgate.net

Strategies for Functional Group Transformations

The amino and chloro groups on the pyridine ring can be selectively transformed to introduce a wide range of functional groups. The chlorine atom at the 3-position can be substituted via nucleophilic aromatic substitution (SNA_r) reactions or participate in cross-coupling reactions. The amino group at the 2-position can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for creating new carbon-carbon bonds at the 3-position by reacting the chloro group with boronic acids. Similarly, the Buchwald-Hartwig amination can be employed to introduce different amino groups at the 3-position.

The amino group can be acylated to form amides or react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. organic-chemistry.org These transformations are often straightforward and proceed in good yields.

The table below provides examples of functional group transformations of this compound.

| Transformation | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-2-aminopyridines | Inferred from researchgate.net |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2,3-Diaminopyridine derivatives | Inferred from general methods |

| Acylation | Acid chloride, base | N-(3-chloropyridin-2-yl)amides | sioc-journal.cn |

| Diazotization/Substitution | NaNO₂, HCl, Cu(II) catalyst | 2,3-Dichloropyridine | google.com |

Synthesis of Schiff Bases and Amide Derivatives

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These reactions are typically acid-catalyzed and can be carried out under green conditions, for instance, using an ethanol-water mixture at room temperature. ijcrcps.com The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems.

Amide derivatives of this compound are synthesized by reacting the amino group with acylating agents such as acid chlorides or anhydrides. sioc-journal.cn These reactions are generally high-yielding and can be performed under standard laboratory conditions. The synthesis of N-(3-chloropyridin-2-yl) amides is a key step in the preparation of various biologically active molecules, including insecticides. sioc-journal.cnmdpi.com Similarly, reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives. organic-chemistry.org

The table below shows examples of Schiff base and amide synthesis from aminopyridines.

| Derivative Type | Reactants | Conditions | General Yield | Reference |

| Schiff Base | 2-Aminopyridine, Benzaldehyde | Ethanol-water, room temp., HCl (cat.) | High (e.g., 95.6%) | ijcrcps.com |

| Amide | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, Acid chlorides | DCM, room temp. | Good | organic-chemistry.org |

| Urea | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, Isocyanates | DCM, TEA, room temp. | Good | organic-chemistry.org |

| Pyrazole Carboxamide | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride, Anilines | - | High (e.g., 86.4%) | mdpi.com |

Construction of Heterocyclic Systems from this compound

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The binucleophilic nature of the 2-aminopyridine moiety allows for the construction of rings fused to the pyridine core.

Imidazo[1,2-a]pyridines: These are commonly synthesized via the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction) or through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction involving an aldehyde and an isocyanide. rsc.org The reaction of 2-amino-5-chloropyridine with an aldehyde and an isocyanide in the presence of a catalyst like Sc(OTf)₃ can yield substituted imidazo[1,2-a]pyridines. beilstein-journals.org Electrochemical methods also provide a green route to these compounds. rsc.org

Pyrido[2,3-b]pyrazines: These heterocycles can be prepared by the condensation of 2,3-diaminopyridine derivatives with 1,2-dicarbonyl compounds. A synthetic route starting from this compound would first require the conversion of the chloro group to an amino group. Alternatively, electrophilic activation of 2H-azirines with triflic anhydride in the presence of 3-amino-2-fluoropyridines has been shown to produce pyrido[2,3-b]pyrazines, a strategy that could be adapted for chloro-analogs. researchgate.net

rsc.orgnih.govresearchgate.netTriazolo[4,3-a]pyridines: These are typically synthesized from 2-hydrazinopyridine precursors. A common method involves the reaction of a 2-chloropyridine with hydrazine to form the 2-hydrazinopyridine intermediate, which is then cyclized with a one-carbon synthon like an acid chloride or an orthoester. A palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration offers an efficient route. organic-chemistry.org Microwave-assisted cyclization of 2-hydrazinyl-3-chloropyridine with various acids in the presence of POCl₃ has also been reported to give 8-chloro- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridines in high yields. google.com

The table below summarizes the synthesis of these key heterocyclic systems.

| Heterocyclic System | Key Precursor from this compound | Reaction Partners | Conditions | Reference |

| Imidazo[1,2-a]pyridine | This compound | Aldehyde, Isocyanide | Montmorillonite K-10 clay, microwave, 100 °C | rsc.org |

| Pyrido[2,3-b]pyrazine | 2,3-Diamino-5-chloropyridine | Phenylglyoxal monohydrate | - | Inferred from rsc.org |

| rsc.orgnih.govresearchgate.netTriazolo[4,3-a]pyridine | 2-Hydrazinyl-3-chloropyridine | Carboxylic acid, POCl₃ | Microwave, 140 °C | google.com |

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, reduced number of synthetic and purification steps, and their ability to rapidly generate libraries of complex molecules from simple precursors. While direct MCRs for the synthesis of this compound are less common, this scaffold and its analogs, particularly 2-aminopyridines, are valuable components in various MCRs to create more complex heterocyclic systems.

One of the most prominent MCRs involving aminopyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.org This is an isocyanide-based three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (like 2-aminopyridine). The reaction proceeds via the formation of an intermediate Schiff base from the amine and aldehyde, followed by the addition of the isocyanide and subsequent intramolecular cyclization, yielding fused imidazo[1,2-a]pyridines. The GBB reaction is noted for its ability to create diverse molecular scaffolds by simply varying the starting components. beilstein-journals.org

Furthermore, derivatives such as 2-amino-3-cyanopyridines are frequently synthesized via one-pot MCRs. A common approach is a four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. researchgate.net This method can be efficiently catalyzed by heterogeneous catalysts like copper nanoparticles on charcoal, which allows for easy recovery and reuse of the catalyst. researchgate.net Another variation is a three-component condensation of arylidenemalononitriles, malononitrile, and an amine to yield 2-amino-4-aryl-3-cyanopyridines. bohrium.com The use of a nanostructured diphosphate (Na2CaP2O7) catalyst under solvent-free conditions has also proven effective for the synthesis of 2-amino-3-cyanopyridine derivatives from aromatic aldehydes, malononitrile, a ketone, and ammonium acetate. mdpi.com

These MCRs highlight the utility of the aminopyridine framework in constructing complex, biologically relevant molecules in a highly efficient manner.

Table 1: Examples of Multi-component Reactions for Aminopyridine Derivatives

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., TFA), EtOH, 60 °C | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Four-component Coupling Reaction | Ketone, Aldehyde, Malononitrile, Ammonium Acetate | Copper nanoparticles on charcoal (Cu/C), 2 mol% | 2-Amino-3-cyanopyridine derivatives | researchgate.net |

| One-pot MCR | Aromatic Aldehyde, Malononitrile, Ketone/Cyclohexanone, Ammonium Acetate | Nanostructured Na2CaP2O7, 80 °C, solvent-free | 2-Amino-3-cyanopyridine derivatives | mdpi.com |

| Three-component Condensation | Arylidenemalononitriles, Malononitrile, Amines | One-pot reaction | 2-Amino-4-aryl-3-cyanopyridines | bohrium.com |

Purification and Characterization Techniques for Synthesized Compounds

The successful synthesis of this compound and its derivatives is contingent upon robust purification and characterization methods to ensure the identity, purity, and structure of the final products.

Purification Techniques

Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, by-products, and catalysts. Common purification techniques include:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase. For derivatives of this compound, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate (EtOAc). nih.gov The ratio of these solvents is optimized to achieve effective separation. For instance, a 20:80 mixture of EtOAc/Hexane has been used to purify amide derivatives of a chloropicolinate. nih.gov

Recrystallization: This technique purifies solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. Solvents commonly used for the recrystallization of this compound derivatives include ethyl acetate, ethanol, methylene dichloride, and normal hexane. google.com

Filtration: After reactions involving heterogeneous catalysts or the formation of a solid product, simple filtration is often employed. For instance, after hydrogenation reactions using palladium on carbon (Pd/C), the mixture is filtered through celite to remove the catalyst. chemicalbook.com

Characterization Techniques

Once purified, the compound's structure and purity are confirmed using a variety of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For example, in a derivative, aromatic protons of the pyridine ring will appear as multiplets in the δ 7-9 ppm region, while the amino (-NH₂) protons can appear as a broad singlet. nih.gov

¹³C NMR: Shows the different carbon environments in the molecule. In the ¹³C NMR spectrum of a 3-amino-5-chloropyridine, the carbon atom bonded to the electron-donating amino group would appear at a lower chemical shift (upfield) compared to the carbon bonded to the electron-withdrawing chlorine atom.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands confirm the presence of specific bonds. For an aminopyridine structure, key peaks include N-H stretching of the amino group (typically 3300–3400 cm⁻¹), aromatic C-H stretching (~3050–3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (1550–1650 cm⁻¹), and C-Cl stretching (around 650–670 cm⁻¹).

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition with high accuracy. nih.gov

Elemental Analysis (CHN Analysis): This method determines the mass percentages of carbon, hydrogen, and nitrogen in a sample, which are then compared to the theoretical values calculated from the proposed molecular formula. nih.gov

Table 2: Typical Spectroscopic Data for Aminochloropyridine Derivatives

| Technique | Functional Group / Atom | Typical Chemical Shift / Absorption Band | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Pyridine Ring) | δ 7.0 - 9.0 ppm | nih.gov |

| ¹H NMR | Amino Protons (-NH₂) | Broad singlet, variable position | nih.gov |

| ¹³C NMR | Aromatic Carbons | δ 109 - 169 ppm | nih.gov |

| FT-IR | N-H Stretch (Amino) | 3300 - 3400 cm⁻¹ | |

| FT-IR | C=N, C=C Stretch (Pyridine Ring) | 1550 - 1650 cm⁻¹ | |

| FT-IR | C-Cl Stretch | ~650 - 670 cm⁻¹ |

Reactivity and Reaction Mechanisms of 2-amino-3-chloropyridine

Nucleophilic Substitution Reactions of the Chlorine Atom.benchchem.com

The chlorine atom at the 3-position of 2-amino-3-chloropyridine is susceptible to nucleophilic substitution, a key reaction for the derivatization of this compound. chemimpex.com This reactivity is influenced by the electronic properties of the pyridine ring and the substituents present.

Mechanism and Stereochemistry.benchchem.com

Nucleophilic substitution on the pyridine ring of this compound generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This two-step process involves the initial addition of a nucleophile to the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netlibretexts.org The presence of the nitrogen atom in the pyridine ring and other electron-withdrawing groups helps to stabilize this intermediate by delocalizing the negative charge. libretexts.org In the second step, the chlorine atom is eliminated, leading to the restoration of the aromatic system and the formation of the substituted product. libretexts.orgyoutube.com

The rate of these reactions is significantly influenced by the ability of the substituents on the pyridine ring to stabilize the Meisenheimer complex. researchgate.netlibretexts.org The stereochemistry of these reactions is generally retentive, meaning the incoming nucleophile replaces the chlorine atom at the same position without inversion of configuration, as the core aromatic structure remains planar throughout the reaction.

Influence of Substituents on Reactivity

The reactivity of the chlorine atom in this compound towards nucleophilic substitution is significantly affected by the electronic nature of other substituents on the pyridine ring.

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, at positions ortho or para to the chlorine atom enhances the rate of nucleophilic substitution. libretexts.orgmsu.edu These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. researchgate.netlibretexts.org For instance, the reactivity of chloropyridines towards nucleophilic substitution follows the order 4-chloropyridine > 2-chloropyridine > 3-chloropyridine, which can be explained by the relative stabilities of the intermediate carbanions formed. uoanbar.edu.iq

Electron-donating groups: Conversely, electron-donating groups would be expected to decrease the reactivity of the chlorine atom towards nucleophilic substitution by destabilizing the negatively charged intermediate. However, the amino group at the 2-position, while typically an electron-donating group, can also participate in stabilizing the intermediate through resonance, and its protonation in acidic media can significantly alter its electronic effect. msu.edugoogle.com

The following table summarizes the effect of various substituents on the reactivity of the chlorine atom in chloropyridine systems:

| Substituent | Position | Effect on Reactivity | Reference |

| Nitro (-NO₂) | Ortho, Para | Activating | libretexts.org |

| Cyano (-CN) | Ortho, Para | Activating | lookchem.com |

| Amino (-NH₂) | Ortho | Can be activating or deactivating depending on reaction conditions | msu.edugoogle.com |

Applications in Derivatization

The nucleophilic substitution of the chlorine atom in this compound is a versatile tool for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

Common nucleophiles used in these reactions include:

Amines: Reaction with various amines, including ammonia, can introduce new amino functionalities. For example, amination of 3-amino-2-chloropyridine with aqueous ammonia at elevated temperatures yields 2,3-diaminopyridine. orgsyn.org

Thiols: Thiolates can displace the chlorine to form the corresponding pyridyl sulfides.

Alkoxides: Reaction with alkoxides, such as sodium methoxide, leads to the formation of alkoxy-pyridines. joseroda.com

These derivatization reactions are crucial for creating new molecules with tailored biological activities. a2bchem.com For example, the synthesis of various biologically active molecules often relies on the displacement of the chlorine atom in chloropyridine precursors. chemimpex.com

Reactions Involving the Amino Group

The amino group at the 2-position of this compound is also a reactive site, participating in a variety of chemical transformations.

Acylation and Alkylation Reactions.researchgate.net

The amino group of this compound can be readily acylated and alkylated.

Acylation: The amino group reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, ethyl this compound-4-carboxylate reacts with acetyl chloride in the presence of pyridine to yield the 2-acetamido derivative. This reaction is often used to protect the amino group during subsequent synthetic steps.

Alkylation: The amino group can also undergo alkylation reactions. For example, N-alkylation can be achieved using alkyl halides. google.com These reactions introduce alkyl substituents on the amino group, modifying the compound's properties. organic-chemistry.org

The following table provides examples of acylation and alkylation reactions of the amino group:

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acetyl chloride | 2-Acetamido-3-chloropyridine derivative | |

| Acylation | Sulfonyl chlorides | Sulfonamide derivatives | |

| Alkylation | Alkyl iodide | N-alkyl-2-amino-3-chloropyridine derivative | google.com |

Condensation Reactions.sioc-journal.cn

The amino group of this compound can participate in condensation reactions with carbonyl compounds to form new heterocyclic systems. a2bchem.com For instance, 2-aminopyridine can react with barbituric acid derivatives in DMF to yield unexpected condensation products, potentially through a process resembling a Mannich-type reaction. scielo.org.mx The aldehyde group in compounds like 2-amino-5-chloropyridine-3-carbaldehyde can also undergo condensation reactions. cymitquimica.com These reactions are valuable for constructing more complex molecular frameworks. a2bchem.com For example, the condensation of 3-amino-2-chloropyridine with ethyl 2-aminobenzoate results in the formation of 2-Amino-N-(2-chloropyridin-3-yl)benzamide. researchgate.net

Cyclization Reactions for Heterocycle Formation

This compound is a valuable precursor for the synthesis of fused heterocyclic systems due to the presence of two reactive centers: the amino group and the adjacent chloro substituent. These groups can participate in intramolecular or intermolecular cyclization reactions with various reagents to form polycyclic structures, many of which are of interest in medicinal chemistry.

One common strategy involves the reaction of the amino group as a nucleophile, followed by a subsequent ring-closing step. For instance, treatment of ethyl this compound-4-carboxylate with ethyl isothiocyanate leads to the formation of a pyrido[3,2-d]thiazinone derivative in good yield. Similarly, reaction with thiourea under acidic conditions yields 2-aminothiazolo[4,5-c]pyridine, an antimicrobial lead compound.

More complex, multi-ring systems can also be constructed. The reaction of 3-amino-2-chloropyridine with dithizone after diazotization, followed by reflux in triethylamine and acetonitrile, affords 4-phenyl-2-phenylazo-4H-pyrido[3,2-e] Current time information in Bangalore, IN.organic-chemistry.orggoogle.comthiadiazine. ut.ac.ir This product can be further modified; for example, reduction of a related pyridothiadiazine derivative with hydrogen over a Raney nickel catalyst yields an amino derivative, which can then undergo a one-pot condensation and cyclization with phenacyl bromide to create a novel 3,5-diphenyl-4H-imidazo[2,1-b]pyrido[2,3-e] Current time information in Bangalore, IN.organic-chemistry.orggoogle.comthiadiazine system. ut.ac.ir These reactions highlight the utility of this compound as a scaffold for building diverse heterocyclic frameworks. a2bchem.com

Table 1: Examples of Cyclization Reactions

| Reactant Partner | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Ethyl isothiocyanate | DMF, 120°C | Pyrido[3,2-d]thiazinone derivative | 72% |

| Thiourea | HCl, reflux | 2-Aminothiazolo[4,5-c]pyridine | - |

| Dithizone (post-diazotization) | 1. NaNO₂, HCl, -5°C; 2. Dithizone; 3. Et₃N, MeCN, reflux | 4-Phenyl-2-phenylazo-4H-pyrido[3,2-e] Current time information in Bangalore, IN.organic-chemistry.orggoogle.comthiadiazine | - |

Cross-Coupling Reactions

The chlorine atom at the C3 position of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler building blocks.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura)

Palladium catalysts are highly effective for coupling this compound with a range of partners. The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids, is particularly well-established. Even with the potentially catalyst-inhibiting amino group present, highly active palladium-phosphine catalysts can achieve excellent yields. organic-chemistry.org For example, the coupling of 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid proceeds with a 99% yield. organic-chemistry.org Similarly, using a Pd(II)/C catalyst in the presence of triphenylphosphine (PPh₃), the reaction gives a 97% yield. sumitomo-chem.co.jp A practical procedure using PdCl₂(Amphos)₂ as the catalyst for the coupling with 2-methylphenylboronic acid has been detailed, affording the product in 79% yield. tcichemicals.com

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction for forming C-N bonds. Unprotected 3-halo-2-aminopyridines can be coupled with both primary and secondary amines using specialized palladium precatalysts and ligands like RuPhos and BrettPhos. researchgate.net In one instance, this compound was protected and then coupled with formamide, followed by cyclization to build a heterocyclic core. acs.org

The Sonogashira coupling, which joins aryl halides with terminal alkynes, is also applicable. While many examples use the more reactive 2-amino-3-bromopyridine, the methodology is relevant for the chloro-analogue. scirp.orgresearchgate.net These reactions typically employ a palladium catalyst, often with a copper(I) co-catalyst, to synthesize 2-amino-3-alkynylpyridines. scirp.orgresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst / Ligand / Base | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Methoxyphenylboronic acid | Pd-dialkylbiphenylphosphino complex | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% |

| Suzuki-Miyaura | Phenylboronic acid | Pd(II)/C / PPh₃ | 3-Amino-2-phenylpyridine | 97% |

| Suzuki-Miyaura | 2-Methylphenylboronic acid | PdCl₂(Amphos)₂ / K₂CO₃ | 2-(o-Tolyl)-3-pyridinamine | 79% |

| Buchwald-Hartwig | Primary/Secondary amines | RuPhos or BrettPhos precatalyst / LiHMDS | N³-Substituted-2,3-diaminopyridines | - |

Other Metal-Catalyzed Coupling Reactions

While palladium is dominant, other transition metals like copper and iron are also used to catalyze coupling reactions involving chloropyridine substrates.

Copper-Catalyzed Reactions: Copper-catalyzed C-N cross-coupling (Ullmann reaction) is a classical method for aminating aryl halides. Modern protocols have been developed for the amination of 2-chloropyridines using various amines in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand. researchgate.net For instance, a range of N-(pyridin-2-yl)amides can be synthesized from 2-chloropyridines and amides using a CuI catalyst. researchgate.net However, some copper-catalyzed systems have shown limited effectiveness for 3-chloropyridine under specific conditions. frontiersin.org

Iron-Catalyzed Reactions: Iron offers a more cost-effective and less toxic alternative to palladium for certain cross-coupling reactions. Iron-catalyzed Kumada-type couplings of chloropyridines with Grignard reagents have been successfully applied. rsc.org For example, Fe(acac)₃ catalyzes the reaction between 2-chloropyridine derivatives and alkyl Grignard reagents to form C-C bonds, a key step in the synthesis of various natural products and pharmacologically active compounds. rsc.org While many examples use simpler chloropyridines, the methodology is applicable to functionalized substrates like this compound.

Table 3: Examples of Other Metal-Catalyzed Coupling Reactions

| Metal | Reaction Type | Coupling Partner | Catalyst / Conditions | Product |

|---|---|---|---|---|

| Copper | C-N Coupling (Ullmann-type) | Amides | CuI / Ligand L6 / K₂CO₃ | N-(Pyridin-2-yl)amides |

Other Significant Reaction Pathways

Beyond cyclization and cross-coupling, this compound can undergo other important transformations, such as oxidation and reduction, which modify its functional groups or core structure.

Oxidation and Reduction Chemistry

The reactivity of this compound towards oxidation and reduction allows for targeted functional group interconversions.

Oxidation: The amino group of aminopyridine derivatives can be oxidized. For example, the amino group in the related ethyl this compound-4-carboxylate can be converted to a nitroso derivative using hydrogen peroxide and an iron(II) catalyst (H₂O₂/Fe²⁺). The pyridine ring itself can also be oxidized, often to form N-oxides, which alters the electronic properties of the ring and can direct further substitution reactions. chempanda.com

Reduction: Reduction reactions are commonly employed either to synthesize the title compound or to modify it. The synthesis of this compound is often achieved by the reduction of 2-chloro-3-nitropyridine. google.com This transformation can be carried out using various reducing systems, including catalytic hydrogenation (e.g., with a Pd-Fe/TiO₂ catalyst), or chemical reducing agents like stannous chloride (SnCl₂) or a combination of titanium tetrachloride (TiCl₄) and magnesium (Mg). google.com

Furthermore, the chloro-substituent on the pyridine ring can be removed via catalytic hydrogenation. In a related compound, 2-amino-3-fluoro-5-chloropyridine, the chlorine atom at the C5 position is selectively reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst, leaving the fluorine and amino groups intact. google.com This type of dehalogenation is a common synthetic strategy.

Table 4: Examples of Oxidation and Reduction Reactions

| Reaction Type | Reagent / Catalyst | Substrate Moiety | Product |

|---|---|---|---|

| Oxidation | H₂O₂ / Fe²⁺ | Amino group (on a related carboxylate) | Nitroso derivative |

| Reduction (Synthesis) | H₂ / Pd-Fe/TiO₂ catalyst | Nitro group (on 2-chloro-3-nitropyridine) | This compound |

| Reduction (Synthesis) | SnCl₂ | Nitro group (on 2-chloro-3-nitropyridine) | This compound |

Photochemical Transformations

The study of the photochemical behavior of this compound is not extensively documented in dedicated research. However, insights can be drawn from studies on its structural isomer, 2-amino-5-chloropyridine, which has been investigated for its direct photolysis and photocatalytic degradation.

Under UV irradiation, compounds like 2-amino-5-chloropyridine undergo dechlorination. scispace.comresearchgate.net Direct photolysis in aqueous solutions can lead to the cleavage of the carbon-chlorine bond. For 2-amino-5-chloropyridine, this process is reported to be a zero-order reaction and can be completed in approximately 20 minutes under specific laboratory conditions. researchgate.net This suggests that the C-Cl bond is the most photolabile site in the molecule.

In addition to direct photolysis, photocatalytic degradation using a semiconductor catalyst like titanium dioxide (TiO₂) under UV light has been studied for chloropyridine derivatives. scispace.comresearchgate.net This advanced oxidation process involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the TiO₂ catalyst. researchgate.net These radicals can attack the pyridine ring, leading to its opening and eventual mineralization into simpler inorganic products such as carbon dioxide, water, chloride, and nitrate ions. researchgate.net For the isomer 3-amino-2-chloropyridine, similar photocatalytic degradation leading to mineralization has also been reported. researchgate.netresearchgate.net While these findings are for isomers, they suggest a probable pathway for the photochemical degradation of this compound, which would likely involve initial C-Cl bond cleavage followed by the oxidative degradation of the aromatic ring.

Table 1: Photodegradation Studies of Isomeric Aminochloropyridines

| Compound | Reaction Type | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 2-Amino-5-chloropyridine | Direct Photolysis | Aqueous solution, UV irradiation | Complete dechlorination observed; follows zero-order kinetics. | researchgate.net |

| 2-Amino-5-chloropyridine | Photocatalytic Degradation | Aqueous TiO₂ suspension, UV light (mercury lamp) | Mineralization to CO₂, H₂O, Cl⁻, and NO₃⁻. Degradation of the pyridine moiety took approximately 9 hours. | scispace.comresearchgate.net |

| 3-Amino-2-chloropyridine | Photocatalytic Degradation | Aqueous TiO₂ suspension, UV light | Mineralization to CO₂, water, chloride, ammonia, and nitrate. | researchgate.net |

Electrophilic Aromatic Substitution

The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the directing effects of its substituents and the inherent electronic properties of the pyridine ring. The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack, especially under the acidic conditions often used for these reactions, which protonate the ring nitrogen and further deactivate the system. imperial.ac.ukuoanbar.edu.iq

However, the substituents on the ring modify this reactivity:

2-Amino group (-NH₂): This is a powerful activating group and directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

3-Chloro group (-Cl): This is a deactivating group due to its inductive effect but directs ortho (position 2 and 4) and para (position 6) via resonance.

Pyridine Nitrogen: Deactivates the α-positions (2 and 6) and the γ-position (4) more strongly than the β-positions (3 and 5).

Considering these factors, the most probable site for electrophilic substitution on this compound is the 5-position. This position is para to the strongly activating amino group, meta to the deactivating chloro group, and is a β-position of the pyridine ring, which is least deactivated by the ring nitrogen. Substitution at position 4 is less favored as it is ortho to the deactivating chloro group and a γ-position of the pyridine ring.

Research on related compounds supports this prediction. The nitration of 2-aminopyridine, for example, yields primarily 2-amino-5-nitropyridine, with the 3-nitro isomer being a minor product. njit.eduorgsyn.org To achieve substitution at the 3-position, the 5-position is often blocked with a halogen first. njit.edu

Specific examples of electrophilic substitution reactions involving this compound or its close analogues include:

Halogenation: The bromination of this compound would be expected to yield 2-amino-5-bromo-3-chloropyridine. The synthesis of this compound is documented, implying a successful electrophilic substitution at the C-5 position. adventchembio.com Similarly, the compound 2-amino-3-bromo-5-chloropyridine has been synthesized, which can be formed via the bromination of 2-amino-5-chloropyridine, demonstrating that the 3-position can be substituted when the more activated 5-position is blocked. nih.gov

Nitration: While direct nitration of this compound is not well-documented, studies on 2-amino-5-chloropyridine show that nitration occurs, first forming a nitramino intermediate (2-nitramino-5-chloropyridine), which can then rearrange to introduce a nitro group onto the ring. njit.edu By analogy, nitration of this compound would be expected to yield 2-amino-3-chloro-5-nitropyridine as the major ring-substituted product.

Table 2: Electrophilic Aromatic Substitution Reactions on Aminochloropyridines

| Starting Material | Reaction | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Nitration | Mixed acid (HNO₃/H₂SO₄) | 2-Amino-5-nitropyridine | njit.eduorgsyn.org |

| 2-Amino-5-chloropyridine | Nitration | Mixed acid | 2-Nitramino-5-chloropyridine | njit.edu |

| 2-Amino-5-chloropyridine | Bromination | Not specified | 2-Amino-3-bromo-5-chloropyridine | nih.gov |

| This compound | Bromination (Predicted) | Br₂/Lewis acid | 2-Amino-5-bromo-3-chloropyridine | adventchembio.com |

Advanced Spectroscopic and Computational Studies of 2-amino-3-chloropyridine

Vibrational Spectroscopy (FT-IR, Raman)

Detailed experimental and theoretical vibrational studies with complete assignments for 2-Amino-3-chloropyridine are not extensively available in peer-reviewed literature. However, comprehensive vibrational analyses have been performed on its isomers, such as 2-amino-5-chloropyridine and 2-amino-6-chloropyridine, often utilizing Density Functional Theory (DFT) for computational support. core.ac.ukiiste.org For 2-amino-3-bromopyridine, a similar compound, FT-IR and FT-Raman spectra have been analyzed, providing a basis for comparison. jconsortium.com

Based on the functional groups present in this compound, the characteristic vibrational frequencies can be predicted. The N-H stretching vibrations of the primary amine group are expected in the 3500–3300 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear around 3100–3000 cm⁻¹. The pyridine ring C=C and C=N stretching vibrations are anticipated in the 1650–1550 cm⁻¹ range. Furthermore, the C-N stretching vibration is found in the 1400–1300 cm⁻¹ region, while the characteristic C-Cl stretching vibration is expected at lower wavenumbers, generally around 700-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides distinct signals for the amine and aromatic protons. A published study for 3-chloropyridin-2-amine, a synonym for the title compound, reports the following chemical shifts in deuterated chloroform (CDCl₃). grafiati.com The two amine protons (NH₂) appear as a singlet, while the three protons on the pyridine ring each appear as a doublet of doublets, indicating their coupling to one another.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.98 | dd | 1H | Pyridine-H | grafiati.com |

| 7.48 | dd | 1H | Pyridine-H | grafiati.com |

| 6.62 | dd | 1H | Pyridine-H | grafiati.com |

| 5.02 | s | 2H | NH₂ | grafiati.com |

¹³C NMR: While commercial and database sources indicate the availability of ¹³C NMR data for this compound, detailed experimental data with peak assignments are not readily found in the surveyed peer-reviewed literature. grafiati.comresearchgate.net Studies on palladium complexes with 3-chloropyridine have utilized ¹³C NMR for characterization, but this does not represent the free ligand. grafiati.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound (C₅H₅ClN₂) is 128.56 g/mol . nist.gov The NIST Chemistry WebBook lists the availability of an electron ionization mass spectrum for this compound, though the detailed fragmentation data is not provided in the previewed resources. nist.gov

The mass spectrum of the isomeric compound 5-amino-2-chloropyridine shows a molecular ion peak [M]⁺ at m/z 128 and a prominent fragment at m/z 93, corresponding to the loss of a chlorine radical (•Cl). chemicalbook.com Another common fragmentation pathway for pyridine derivatives involves the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 101. The presence of chlorine is also identifiable by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. iiste.org

Electronic Spectroscopy (UV/Visible)

The electronic absorption properties of this compound are determined by UV-Visible spectroscopy, which provides information on the π-electron system and electronic transitions. Specific experimental data detailing the absorption maxima (λmax) and corresponding molar absorptivity (ε) for the pure compound in various solvents are not extensively reported in the available literature.

Studies on related compounds provide insight into the expected transitions. The spectra of aminopyridines typically feature π→π* transitions, and the presence of the amino group's lone pair of electrons can also give rise to n→π* transitions. nih.gov In related azo dyes, it has been noted that n→π* transition bands may disappear in acidic media due to the protonation of the nitrogen lone pair. koreascience.kr For a salt of the isomer 2-amino-5-chloropyridine, a UV cut-off wavelength was observed at 348 nm. mdpi.com TD-DFT methods are often used to simulate UV-Vis spectra and assign electronic transitions for similar molecules. researchgate.net

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction has provided a definitive three-dimensional structure for this compound (systematic name: 3-chloropyridin-2-amine). The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The crystal structure reveals that the molecules form centrosymmetric cyclic dimers through intermolecular hydrogen-bonding interactions between the amine group (N-H) of one molecule and the pyridine nitrogen atom of an adjacent molecule. nih.gov Additionally, short intermolecular Cl···Cl interactions of 3.278 Å are observed. The C–Cl bond length has been reported as 1.735 Å.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₅ClN₂ | nih.gov |

| Molecular Weight | 128.56 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a | 11.149 (8) Å | nih.gov |

| b | 5.453 (4) Å | nih.gov |

| c | 9.844 (7) Å | nih.gov |

| β | 90.581 (12)° | nih.gov |

| Volume (V) | 598.5 (7) ų | nih.gov |

| Z | 4 | nih.gov |

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

While a dedicated and comprehensive DFT study focusing solely on this compound is not prominent in the searched literature, this computational method is widely applied to its isomers and related derivatives. nih.govresearchgate.net These studies typically employ the B3LYP functional combined with basis sets such as 6-311++G(d,p) to investigate various molecular properties. core.ac.ukiiste.orgtandfonline.com

The common applications of DFT for these types of molecules include:

Geometry Optimization: Calculation of the ground-state molecular structure to determine theoretical bond lengths and angles, which are then compared with experimental X-ray diffraction data. mdpi.com

Vibrational Analysis: Calculation of harmonic vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectral bands. core.ac.ukiiste.org

Electronic Properties: Analysis of the frontier molecular orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping of the MEP surface to identify regions of positive and negative electrostatic potential, which helps in predicting sites for electrophilic and nucleophilic attack. nih.gov

For example, DFT studies on 2-amino-5-chloropyridine have been used to perform complete vibrational assignments and analyze electronic properties, providing a methodological framework that would be directly applicable to this compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. researchgate.net The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap generally signifies high chemical reactivity, high polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the context of substituted pyridines, the nature and position of substituents significantly influence the FMO energies and the resulting HOMO-LUMO gap. For 2-amino-chloropyridine isomers, Density Functional Theory (DFT) calculations are employed to determine these electronic properties. While specific experimental values for this compound are not extensively documented in readily available literature, analysis of related compounds provides significant insight.

Computational studies on aminopyridine derivatives show that the HOMO is typically localized on the amino group and the adjacent carbon atoms of the pyridine ring, reflecting the electron-donating nature of the amino group. Conversely, the LUMO is generally delocalized over the pyridine ring and is influenced by electron-withdrawing substituents like chlorine.

For instance, a computational study on 2-amino-5-chloropyridine revealed a HOMO-LUMO gap of 4.921 eV, indicating a reactive and conductive nature that facilitates electron transfer. mahendrapublications.com Another study comparing 3-amino-5-chloropyridine to its 2-amino isomer suggested that the 3-amino isomer possesses a narrower HOMO-LUMO gap, implying higher reactivity in charge-transfer processes. In a study of various substituted pyridines as corrosion inhibitors, 2-amino-5-chloropyridine was found to have a lower HOMO-LUMO gap (3.49 eV in one model) compared to unsubstituted pyridine (6.04 eV), which was correlated with its enhanced inhibition efficiency due to the facilitation of electron donation to metal surfaces.

For this compound, the placement of the electron-donating amino group (-NH2) at the C2 position and the electron-withdrawing chloro group (-Cl) at the C3 position creates a specific electronic environment. The LUMO's properties are particularly affected, which can control site selectivity in reactions like oxidative additions to metal catalysts. mdpi.com The LUMO of the 3-amino derivative has been shown to have large coefficients at both the C2 and nitrogen atoms, which is conducive to strong pre-coordination with metals. mdpi.com

The analysis of FMOs is crucial for understanding intramolecular charge transfer and provides a basis for predicting how the molecule will interact with other chemical species, including biological receptors. researchgate.net

Applications of 2-amino-3-chloropyridine in Advanced Chemical Synthesis

Building Block in Pharmaceutical Chemistry

The structural attributes of 2-Amino-3-chloropyridine make it a sought-after precursor in pharmaceutical research and development. a2bchem.com Its ability to participate in various chemical reactions, including nucleophilic substitution, condensation, and cyclization, enables the construction of diverse molecular frameworks with specific biological activities. a2bchem.com

Synthesis of Anti-inflammatory Agents

This compound serves as a key intermediate in the synthesis of compounds with potential anti-inflammatory properties. chemimpex.com Research has indicated that pyridine derivatives can act as inhibitors of enzymes like cyclooxygenase (COX), which are central to inflammatory pathways. By inhibiting these enzymes, such compounds can reduce the production of prostaglandins, thereby mitigating inflammation. Pyridine derivatives are also used to treat brain illnesses and neurological diseases. researchgate.net

Development of Antimicrobial and Antiviral Drugs

The pyridine nucleus is a core component in the development of various antimicrobial and antiviral agents. chemimpex.comguidechem.com Derivatives of this compound have been investigated for their potential to combat bacterial and viral infections. For instance, novel pyridopyrimidine derivatives synthesized from 2-amino-6-chloropyridine-3,5-dicarbonitrile have demonstrated significant antibacterial activity. sohag-univ.edu.eg The incorporation of the this compound scaffold can lead to compounds with enhanced efficacy against various pathogens. chemimpex.com Additionally, some indole-chloropyridine conjugates synthesized from 5-amino-3-chloropyridines have shown potential against SARS-CoV-2. mdpi.com

A series of novel diamino phenyl chloropicolinate derivatives were synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing promising minimum inhibitory concentration (MIC) values. nih.gov

Table 1: Examples of this compound Derivatives with Antimicrobial Activity

| Derivative Class | Target Pathogen/Application | Research Finding |

| Pyridopyrimidines | Antibacterial | Showed high inhibition zones against bacterial strains. sohag-univ.edu.eg |

| Diamino phenyl chloropicolinates | Mycobacterium tuberculosis | Some derivatives exhibited good MIC values and low cytotoxicity. nih.gov |

| Indole-chloropyridine conjugates | SARS-CoV-2 | Showed potential anti-SARS-CoV-2 activities. mdpi.com |

Precursor for Anticancer Agents

This compound and its derivatives are significant in the synthesis of potential anticancer agents. researchgate.net The pyridine scaffold is found in numerous compounds with cytotoxic activity against various cancer cell lines. For example, novel 2-substituted pyranopyridine derivatives have been synthesized and evaluated for their anticancer activity against liver, breast, and colorectal carcinoma cell lines. researchgate.net The versatility of this compound allows for the creation of diverse molecular structures that can be optimized for anticancer efficacy.

Research has shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation. Fused heterocyclic systems containing a pyrimidine ring, which can be synthesized from aminopyridine precursors, have shown significant biological activity in cancer research. sohag-univ.edu.eg

Intermediates for Central Nervous System (CNS) Active Compounds

Derivatives of this compound are utilized as intermediates in the synthesis of compounds active in the central nervous system. researchgate.net For instance, zopiclone, a nonbenzodiazepine CNS medication used to treat insomnia, is synthesized from 2-amino-5-chloropyridine. chempanda.com The pyridine ring is a common feature in many CNS-active drugs, and the specific substitutions on the this compound molecule can be tailored to target various neurological pathways.

Design of Enzyme Inhibitors (e.g., Carbonic Anhydrase, DDAH)

This compound derivatives have been explored as inhibitors of various enzymes, including carbonic anhydrases (CAs). CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. researchgate.netnih.govmdpi.com Novel 2-amino-3-cyanopyridine derivatives have been synthesized and shown to inhibit human carbonic anhydrase I and II isoenzymes. researchgate.net The sulfonamide group, often incorporated into CA inhibitors, can be introduced into molecules derived from this compound.

Table 2: Inhibition of Carbonic Anhydrase Isozymes by 2-Amino-3-cyanopyridine Derivatives

| Compound | hCA I Inhibition (Ki, µM) | hCA II Inhibition (Ki, µM) |

| 7d | 2.84 | - |

| 7b | - | 2.56 |

| Data extracted from a study on novel 2-amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. researchgate.net |

Role in Specific Drug Syntheses (e.g., Pirenzepine, Chlorantraniliprole)

This compound is a crucial starting material or intermediate in the synthesis of specific commercially important drugs and agrochemicals.

Pirenzepine : This M1-selective antagonist, used for treating ulcers, is synthesized from 2-chloro-3-aminopyridine. google.comacs.orgnih.gov The synthesis involves creating a tricyclic benzodiazepine core, where this compound is a key precursor. acs.orgnih.gov

Role in Agrochemical Development

This compound and its derivatives are pivotal intermediates in the manufacturing of a wide range of agrochemicals. chemimpex.coma2bchem.com The presence of the chloro and amino functional groups on the pyridine ring allows for strategic chemical modifications, enabling the construction of potent and selective active ingredients for crop protection. a2bchem.com Its stability and defined reactivity facilitate efficient synthetic processes, contributing to the development of products that aim to improve crop yields and offer better environmental profiles compared to older alternatives. chemimpex.com The compound is a key component in the synthesis of modern herbicides and pesticides designed to protect crops from various threats. chemimpex.comchemimpex.com

This compound is utilized as a precursor in the synthesis of various herbicides. chemimpex.comchemimpex.com The structural framework of this compound is incorporated into the final herbicidal molecules, where it contributes to their biological activity. While specific proprietary synthesis routes for many commercial herbicides are not fully disclosed, the literature indicates that pyridine-based compounds are fundamental to many active ingredients. For instance, derivatives like 2-amino-3-chloro-5-trifluoromethylpyridine are instrumental in creating agrochemicals that control unwanted vegetation. google.com The synthesis often involves nucleophilic substitution reactions at the chlorine position or modifications involving the amino group to build more complex herbicidal structures. a2bchem.com

The role of this compound as a foundational molecule is well-documented in the production of specific, high-value pesticides.

Fluazinam : This broad-spectrum fungicide is used to control diseases like potato late blight. nih.gov The synthesis of Fluazinam, a diarylamine fungicide, relies on a derivative of this compound. researchoutreach.org A key intermediate, 2-amino-3-chloro-5-trifluoromethylpyridine, is coupled with another aromatic ring to form the final active ingredient. researchoutreach.orgwipo.int A patented method describes the synthesis of Fluazinam starting with an amination reaction to produce 2-amino-3-chloro-5-trifluoromethylpyridine, which then undergoes a coupling reaction to yield the final product. wipo.int

Fluopicolide : This fungicide is effective against oomycete pathogens. The chemical structure of Fluopicolide is 2,6-Dichloro-N-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}benzamide. google.com Its synthesis involves intermediates derived from the 3-chloro-2-pyridinyl structure, highlighting the importance of the substituted pyridine core that originates from compounds related to this compound. google.com

Table 1: Pesticides Synthesized Using this compound Derivatives

| Pesticide | Type | Key Intermediate | Role of Intermediate |

| Fluazinam | Fungicide | 2-amino-3-chloro-5-trifluoromethylpyridine | A primary building block used in the coupling reaction to form the final molecule. researchoutreach.orgwipo.int |

| Fluopicolide | Fungicide | Substituted 2-(Aminomethyl)pyridine derivatives from the 3-chloro-2-pyridinyl family | Forms the core pyridylmethylamide structure of the active ingredient. google.com |

The incorporation of the this compound scaffold into agrochemicals is a strategic choice for enhancing their performance. chemimpex.com Its unique electronic and structural properties can lead to compounds with improved efficacy and a more targeted mode of action. chemimpex.comchemimpex.com For example, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a compound synthesized from a this compound derivative, has been shown to be effective in controlling various insect pests. google.com The specific substitution pattern on the pyridine ring is crucial for the biological activity of these molecules, allowing them to interact effectively with their target sites in pests and pathogens while minimizing impact on non-target organisms. chemimpex.comnetascientific.com

Formulation of Pesticides (e.g., Fluazinam, Fluopicolide)

Material Science Applications